1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
Description
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride (CAS RN: 39577-43-0) is a quaternary ammonium salt with the molecular formula C₁₃H₁₈Cl₂N₂·HCl and a molecular weight of 309.67 g/mol . It is synthesized via alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under alkaline conditions, followed by hydrochlorination . This compound serves as a critical intermediate in the synthesis of Trazodone hydrochloride, a serotonin antagonist and reuptake inhibitor (SARI) antidepressant . Its crystal structure (monoclinic system, space group P2₁/c) has been resolved using X-ray diffraction, revealing a planar piperazine ring and distinct hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRNANYLVRULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-52-4 | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions may produce various derivatives depending on the nucleophile.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that piperazine derivatives, including 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride, exhibit significant antimicrobial properties. In various studies, compounds related to this structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. For instance, certain derivatives showed promising antibacterial activity compared to standard drugs, indicating potential therapeutic uses in treating infections .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter receptors, which can influence mood and behavior. This interaction opens avenues for research into treatments for psychiatric disorders, where modulation of serotonin or dopamine pathways may be beneficial .
Biological Mechanisms
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding alters the activity of these targets, leading to various biological effects. Studies utilizing molecular docking simulations have provided insights into how this compound interacts at a molecular level, which is crucial for understanding its pharmacological potential .
Toxicology and Safety Profile
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested. These findings necessitate careful handling and further studies to evaluate the long-term effects of exposure .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-[4-(2-Chlorophenyl)piperazinomethyl]-5-methyl-1-benzoxazolin-2(3H)-one
- Structure: Features a benzoxazolinone moiety instead of a triazolo-pyridine group.
- Activity : Exhibits antipsychotic properties via dopamine D₂ receptor antagonism, unlike the serotoninergic activity of Trazodone derivatives .
- Synthesis : Requires multi-step cyclization, leading to lower yields (~50%) compared to the microwave-assisted synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride (88%) .
1-[3-(3-Ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium Chloride
- Structure : Contains a trifluoromethylphenyl group and a hydroxypropyl-carbamoyl side chain.
- Activity : Demonstrates potent antimicrobial activity against Mycobacterium kansasii (MIC = 31.75 µM), comparable to isoniazid, but lacks the antidepressant profile of Trazodone intermediates .
- Lipophilicity : Higher logP value (3.2) than 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride (logP = 2.8), enhancing membrane permeability .
BRL 15572 (4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol Hydrochloride)
- Structure: Incorporates a diphenylmethyl-ethanol group instead of a chloropropyl chain.
- Activity : Acts as a selective 5-HT₁A receptor antagonist, contrasting with the 5-HT₂A/5-HT₂C antagonism of Trazodone derivatives .
- Synthetic Complexity : Requires enantioselective synthesis, resulting in higher production costs .
Key Findings :
Key Findings :
- The chlorophenyl-chloropropyl piperazine scaffold is versatile, enabling modulation of serotoninergic and antimicrobial activities through side-chain modifications .
Crystallographic and Computational Insights
Table 3: Structural and Electronic Properties
| Property | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride | 4-(3-Chlorophenyl)-1-(4-fluorophenethyl)piperazin-1-ium chloride |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| H-bonding Network | N–H···Cl interactions | C–H···π interactions |
| HOMO-LUMO Gap (DFT/B3LYP) | 4.8 eV | 5.1 eV |
| Molecular Electrostatic Potential (MEP) | Localized positive charge on piperazinium ring | Delocalized charge across fluorophenethyl group |
Biological Activity
Overview
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride, a piperazine derivative, has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which influences its interaction with biological targets, leading to various pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C13H19Cl3N2
- Molecular Weight : 309.66 g/mol
- CAS Number : 52605-52-4
- Solubility : Water solubility is approximately 3.9 g/L at 28°C .
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Piperazine derivatives like this one are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in many neurological and psychiatric disorders .
Key Mechanisms:
- Receptor Binding : The compound may bind to serotonin (5-HT) receptors, influencing mood and anxiety levels.
- Enzyme Interaction : It can affect the activity of cytochrome P450 enzymes, impacting drug metabolism and potential drug-drug interactions .
Anticancer Properties
Research indicates that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases (G2/M) in cancerous cells like MCF-7 (breast cancer) and HepG2 (liver cancer) has been documented .
- Apoptosis Induction : Increased ratios of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl-2) and activation of caspases have been observed, indicating a robust apoptotic response .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Piperazine derivatives have been implicated in improving pharmacological profiles for anxiety and depression through their serotonergic activity .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds reveals insights into structure-activity relationships:
| Compound | Activity | Mechanism |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine | Moderate cytotoxicity | Receptor modulation |
| 4-(3-Chloropropyl)piperazine | Low cytotoxicity | Limited receptor interaction |
| This compound | High cytotoxicity | Enhanced receptor binding and apoptosis induction |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of piperazine derivatives in various therapeutic contexts:
- Cytotoxicity Studies : A study demonstrated that related compounds exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity .
- In Vivo Studies : Animal models have shown that these compounds can effectively target tumor cells, supporting their potential as therapeutic agents .
Q & A
How is the crystal structure of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride determined, and what conformational features are observed in the piperazine ring?
Category: Basic
Answer:
The crystal structure is typically resolved via single-crystal X-ray diffraction. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (e.g., SHELXD) and refinement with SHELXL . The piperazine ring often adopts a chair conformation , with protonation occurring at the nitrogen atom not connected to the aromatic substituent. Weak hydrogen-bonding interactions (e.g., N–H⋯Cl) stabilize the crystal packing, forming zigzag chains along specific crystallographic axes . Cremer-Pople puckering parameters can quantify ring distortions, where amplitude (𝑞) and phase angle (𝜃) describe deviations from planarity .
What in vitro antimicrobial susceptibility testing protocols are applicable for evaluating the biological activity of this compound against mycobacterial strains?
Category: Basic
Answer:
Standard protocols include minimum inhibitory concentration (MIC) assays using broth microdilution. For example:
- Mycobacterium tuberculosis H37Ra : Test compound serial dilutions in Middlebrook 7H9 broth, incubated at 37°C for 7–14 days. Activity is compared to isoniazid (INH; MIC ~58.33 µM) .
- Mycobacterium kansasii : Use Löwenstein-Jensen medium with compound concentrations ranging from 0.5–50 µM. Activity is benchmarked against INH or rifampicin . Data interpretation requires normalization to control growth curves and statistical validation (e.g., ANOVA).
How can researchers resolve discrepancies in reported antimicrobial activity data for structurally similar piperazine derivatives?
Category: Advanced
Answer:
Discrepancies often arise from variations in:
- Experimental conditions (e.g., media composition, inoculum size).
- Substituent effects (e.g., electron-withdrawing groups like –CF₃ enhance activity vs. –OCH₃) .
To resolve contradictions:
Standardize protocols (CLSI guidelines for mycobacteria).
Perform dose-response curves to calculate IC₅₀ values.
Use cheminformatics tools (e.g., molecular docking) to correlate activity with electronic/steric descriptors.
Validate findings with secondary assays (e.g., time-kill kinetics) .
What advanced computational or experimental methods are used to analyze the structure-activity relationships (SAR) of chlorophenyl piperazinium derivatives?
Category: Advanced
Answer:
- QSAR Modeling : Use Hammett constants (σ) or Hansch parameters to link substituent electronic effects (e.g., –Cl, –CF₃) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with mycobacterial enzymes) to identify key binding residues.
- Crystallographic Data : Compare hydrogen-bonding patterns and torsion angles across derivatives to rationalize activity trends. For example, 3-CF₃ substituents improve activity by enhancing lipophilicity and target affinity .
What are the key considerations for refining the crystal structure of piperazinium salts, particularly regarding protonation states and hydrogen bonding patterns?
Category: Advanced
Answer:
- Protonation Sites : Use Fourier difference maps to locate H atoms. Piperazinium salts are typically protonated at the non-aryl nitrogen, confirmed by N–H bond lengths (~0.90 Å) .
- Hydrogen Bonding : Analyze motifs (e.g., N–H⋯Cl, C–H⋯O) with SHELXL’s HTAB command. Bifurcated interactions require careful assignment to avoid overfitting .
- Enantiopurity : Apply Flack’s 𝑥 parameter to assess absolute configuration, avoiding false chirality-polarity signals in near-centrosymmetric structures .
How does the presence of chlorophenyl and chloropropyl substituents influence the electronic and steric properties of the piperazine ring, and how can these be experimentally assessed?
Category: Advanced
Answer:
- Electronic Effects : Chlorine’s electronegativity increases ring electron deficiency, measurable via NMR (¹H chemical shifts) or X-ray photoelectron spectroscopy (XPS).
- Steric Effects : Torsion angles from X-ray data (e.g., C–N–C–Cl) reveal steric hindrance. For example, bulky 3-chlorophenyl groups may restrict ring puckering .
- Conformational Analysis : Compare Cremer-Pople parameters (𝑞, 𝜃) across derivatives to quantify substituent-induced ring distortions .
What methodologies are recommended for ensuring accurate enantiomorph-polarity determination in crystallographic studies of chiral piperazine derivatives?
Category: Advanced
Answer:
- Flack’s 𝑥 Parameter : Preferred over Rogers’ η for robustness. It estimates enantiopurity via least-squares refinement of twin-related components .
- SHELXL Implementation : Use the TWIN and BASF commands to model twinning. Validate results with Δ/σ thresholds (< 0.1) and Q-Q plots for residual distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
